molecular formula C16H15N3O3S2 B2373617 2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole CAS No. 2200040-62-4

2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole

Cat. No.: B2373617
CAS No.: 2200040-62-4
M. Wt: 361.43
InChI Key: NVIYEWJKEXJZOZ-UHFFFAOYSA-N
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Description

2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. This compound features a unique structure that combines a quinoline moiety, a pyrrolidine ring, and a thiazole ring, making it a versatile candidate for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from different cyclic or acyclic precursors.

    Introduction of the Quinoline Moiety: The quinoline moiety is introduced through a sulfonylation reaction, where quinoline is reacted with a sulfonyl chloride in the presence of a base.

    Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a thioamide and a haloketone.

    Coupling Reactions: The final step involves coupling the quinoline-sulfonyl-pyrrolidine intermediate with the thiazole ring under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted thiazole or pyrrolidine derivatives.

Scientific Research Applications

2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Thiazole Derivatives: Compounds with a thiazole ring, such as thiazole-2-carboxylic acid and thiazole-4-carboxylic acid.

Uniqueness

2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole is unique due to its combination of three distinct moieties (quinoline, pyrrolidine, and thiazole), which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-(1-quinolin-8-ylsulfonylpyrrolidin-3-yl)oxy-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c20-24(21,14-5-1-3-12-4-2-7-17-15(12)14)19-9-6-13(11-19)22-16-18-8-10-23-16/h1-5,7-8,10,13H,6,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIYEWJKEXJZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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